molecular formula C6H14N2O3 B3026452 Bis(2-methoxyethyl)nitrosoamine CAS No. 67856-65-9

Bis(2-methoxyethyl)nitrosoamine

Cat. No.: B3026452
CAS No.: 67856-65-9
M. Wt: 162.19 g/mol
InChI Key: YUOVQRQPDLKLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methoxyethyl)nitrosoamine: is an organic compound with the molecular formula C6H14N2O3. It is a member of the nitrosoamine family, which are known for their potential carcinogenic properties. This compound is characterized by the presence of two methoxyethyl groups attached to a nitrosoamine moiety, making it a unique structure within its chemical class.

Mechanism of Action

Target of Action

Bis(2-methoxyethyl)nitrosoamine, also known as N,N-bis(2-methoxyethyl)nitrous amide, is a type of nitrosamine. Nitrosamines are known to interact with DNA, causing DNA alkylation damage . They are also known to interact with secondary amines .

Mode of Action

Nitrosamines, including this compound, are genotoxic and carcinogenic. They undergo metabolic activation by cytochrome P450 monooxygenases, leading to the formation of unstable primary nitrosamines. These unstable compounds further decompose to form diazonium ions, which are DNA alkylating agents . This interaction with DNA can lead to DNA damage, which can result in mutations and potentially cancer .

Biochemical Pathways

The primary biochemical pathway involved in the action of nitrosamines is the metabolic activation pathway. This involves the hydroxylation of nitrosamines by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, causing alkylation damage. The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

Nitrosamines in general are known to be metabolized predominantly by cytochrome p450 enzymes .

Result of Action

The primary result of the action of this compound is DNA alkylation damage. This can lead to mutations and potentially cancer. Nitrosamines are known to be mutagenic and carcinogenic, and have been linked to cancers in various organs in nonclinical species .

Action Environment

The action of this compound can be influenced by various environmental factors. Nitrosamines can be formed by the reaction of secondary amines with nitrite under acidic conditions . They are found in various environments, including food, drinking water, cosmetics, as well as

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethyl)nitrosoamine typically involves the reaction of 2-methoxyethylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosoamine compound. The general reaction can be represented as follows:

2-methoxyethylamine+nitrous acidThis compound+water\text{2-methoxyethylamine} + \text{nitrous acid} \rightarrow \text{this compound} + \text{water} 2-methoxyethylamine+nitrous acid→this compound+water

The reaction is usually conducted at low temperatures to prevent the decomposition of the nitrosoamine product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl)nitrosoamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted nitrosoamines.

Scientific Research Applications

Chemistry: Bis(2-methoxyethyl)nitrosoamine is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives and as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential mutagenic and carcinogenic effects. It is used in experimental models to understand the mechanisms of nitrosoamine-induced carcinogenesis.

Industry: The compound finds applications in the manufacturing of pharmaceuticals and agrochemicals, where it serves as a precursor or intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomorpholine (NMOR)

Comparison: Bis(2-methoxyethyl)nitrosoamine is unique due to the presence of methoxyethyl groups, which influence its chemical reactivity and biological activity. Compared to other nitrosoamines like NDMA and NDEA, this compound may exhibit different metabolic pathways and toxicity profiles, making it a compound of interest in toxicological studies.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c1-10-5-3-8(7-9)4-6-11-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOVQRQPDLKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218095
Record name Diethylamine, 2,2'-dimethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosobis(2-methoxyethyl)amine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21308
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

67856-65-9
Record name Diethylamine, 2,2'-dimethoxy-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylamine, 2,2'-dimethoxy-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 133 g of bis(2-methoxyethyl)amine, 145 ml of concentrated HCl (36%) and 400 g of ice, 70 g of sodium nitrite dissolved in 250 ml of water was added dropwise slowly while keeping the reaction temperature at 10° C. or below, and then stirred for 2 hours at 10° C. or less and for further 2 hours at room temperature. 250 g of sodium chloride was added thereto, and the mixture was thrice extracted with 500 ml of ethyl acetate and dried with magnesium sulfate. After removing the solvent, the mixture was purified by a silica gel column by using the mixed solvent (hexane/ethyl acetate: 3/1) to obtain 85 g of bis(2-methoxyethyl)nitrosoamine.
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
145 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-methoxyethyl)nitrosoamine
Reactant of Route 2
Bis(2-methoxyethyl)nitrosoamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(2-methoxyethyl)nitrosoamine
Reactant of Route 4
Bis(2-methoxyethyl)nitrosoamine
Reactant of Route 5
Reactant of Route 5
Bis(2-methoxyethyl)nitrosoamine
Reactant of Route 6
Reactant of Route 6
Bis(2-methoxyethyl)nitrosoamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.